3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione
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Overview
Description
3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione is a compound that features a 1,2,3-triazole ring, a piperidine ring, and a phenyl group. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione typically involves the use of click chemistry, a powerful and efficient method for constructing 1,2,3-triazole rings . One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .
Scientific Research Applications
3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: A simpler triazole derivative with similar stability and reactivity.
1,2,4-triazole derivatives: These compounds also feature a triazole ring but with different substitution patterns and properties.
Pyrazole derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their chemical and biological properties.
Uniqueness
3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione is unique due to its combination of a triazole ring, a piperidine ring, and a phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-phenyltriazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c18-12-7-6-11(13(19)14-12)17-8-10(15-16-17)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,18,19) |
InChI Key |
IBWFBEDZUMLCMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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